1-Amino-2-propyl sulfate 1-Amino-2-propyl sulfate
Brand Name: Vulcanchem
CAS No.: 114080-82-9
VCID: VC13593936
InChI: InChI=1S/C3H9NO4S/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
SMILES: CC(CN)OS(=O)(=O)O
Molecular Formula: C3H9NO4S
Molecular Weight: 155.18 g/mol

1-Amino-2-propyl sulfate

CAS No.: 114080-82-9

Cat. No.: VC13593936

Molecular Formula: C3H9NO4S

Molecular Weight: 155.18 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-propyl sulfate - 114080-82-9

Specification

CAS No. 114080-82-9
Molecular Formula C3H9NO4S
Molecular Weight 155.18 g/mol
IUPAC Name 1-aminopropan-2-yl hydrogen sulfate
Standard InChI InChI=1S/C3H9NO4S/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
Standard InChI Key FUJGHFAISHTYGC-UHFFFAOYSA-N
SMILES CC(CN)OS(=O)(=O)O
Canonical SMILES CC(CN)OS(=O)(=O)O

Introduction

Molecular Architecture and Structural Features

The molecular structure of 1-amino-2-propyl sulfate comprises a propane backbone substituted with an amino group (-NH₂) at the first carbon and a sulfate ester (-OSO₃H) at the second carbon . This arrangement creates a polar molecule with distinct regions of hydrophilicity and nucleophilic reactivity. The SMILES notation (CC(CN)OS(=O)(=O)O) and InChIKey (FUJGHFAISHTYGC-UHFFFAOYSA-N) confirm the stereochemical arrangement, where the sulfate group occupies a central position relative to the amine .

Key structural parameters include:

  • Molecular formula: C₃H₉NO₄S

  • Molar mass: 155.17 g/mol

  • Hybridization states: The sulfate group adopts a tetrahedral geometry around the sulfur atom, while the amine group exhibits sp³ hybridization .

Predicted Physicochemical Properties

Computational analyses have generated collision cross-section (CCS) values for various adducts of 1-amino-2-propyl sulfate, offering insights into its gas-phase behavior (Table 1) . These predictions are critical for mass spectrometry-based identification in complex matrices.

Table 1: Predicted Collision Cross-Sections (Ų) for 1-Amino-2-Propyl Sulfate Adducts

Adductm/zPredicted CCS
[M+H]⁺156.03250130.0
[M+Na]⁺178.01444136.7
[M+NH₄]⁺173.05904135.8
[M+K]⁺193.98838133.3
[M-H]⁻154.01794126.8
[M+Na-2H]⁻175.99989130.8

The sodium adduct ([M+Na]⁺) exhibits the largest CCS (136.7 Ų), suggesting greater conformational flexibility compared to protonated or ammoniated forms . These data align with trends observed in structurally related sulfated amines, where alkali metal adducts stabilize extended molecular conformations.

Synthetic Considerations and Challenges

  • Enzymatic sulfation: Sulfotransferases could catalyze the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 1-amino-2-propanol .

  • Chemical sulfation: Reaction of 1-amino-2-propanol with sulfur trioxide-pyridine complex in anhydrous conditions .

The absence of reported synthesis highlights both the compound's novelty and the technical challenges in stabilizing the sulfate-amine linkage under reaction conditions. Competing reactions—such as intramolecular cyclization or sulfate group hydrolysis—likely necessitate stringent pH and temperature control during synthesis.

Stability and Degradation Pathways

While stability data specific to 1-amino-2-propyl sulfate are unavailable, related sulfated amines exhibit sensitivity to:

  • Hydrolytic cleavage: Acidic or alkaline conditions catalyze sulfate ester hydrolysis, yielding 1-amino-2-propanol and inorganic sulfate .

  • Thermal decomposition: Elevated temperatures (>100°C) may induce desulfation or oxidative degradation of the amine group .

These degradation mechanisms underscore the need for controlled storage conditions (pH 6–8, inert atmosphere, −20°C) to preserve structural integrity.

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